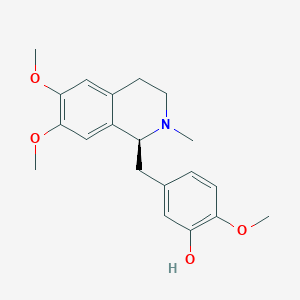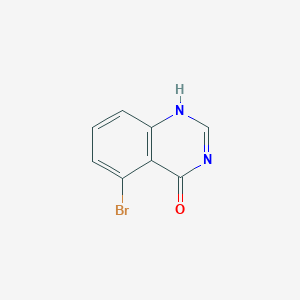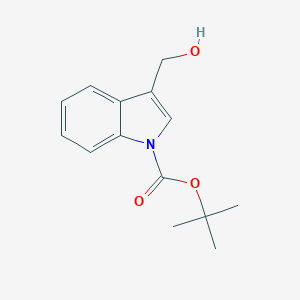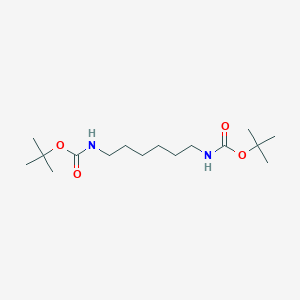
3-Phenylthiomorpholine
説明
Synthesis Analysis
The synthesis of related compounds often involves cross-coupling reactions, as seen in the production of zinc complexes of 3-(ethylthio)phenyl-substituted phthalocyanines and naphthalocyanine . Similarly, the synthesis of 3-aryl-benzomorpholine derivatives from 2-aminophenols and 4-vinylphenols is achieved through cross-coupling/annulation reactions . These methods could potentially be adapted for the synthesis of 3-Phenylthiomorpholine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction studies provide detailed insights into the molecular structures of related compounds, such as 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole hexabromotellurate and 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones . These studies reveal the influence of substituents on the overall molecular conformation and the presence of intramolecular and intermolecular interactions, which are crucial for understanding the behavior of 3-Phenylthiomorpholine.
Chemical Reactions Analysis
The reactivity of sulfur-containing compounds is highlighted in several papers. For example, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to novel spiro-linked compounds , and the reaction of 3,5-diphenyl-1,2-dithiolium-4-olate with aniline forms 1-phenylimino-2-phenylamino-3-phenylindene . These reactions demonstrate the versatility of sulfur in facilitating the formation of complex structures, which could be relevant for the chemical reactions involving 3-Phenylthiomorpholine.
Physical and Chemical Properties Analysis
The physicochemical properties of related compounds are investigated in several studies. For instance, the electrochemical polymerization of 3-phenylthiophene is described, providing insights into the electrical properties and stability of the resulting polymer . The study of zinc complexes of 3-(ethylthio)phenyl-substituted phthalocyanines reveals the correlation between substituent patterns and the photophysical properties . These findings can be extrapolated to predict the physical and chemical properties of 3-Phenylthiomorpholine, such as its potential for polymerization and its optical characteristics.
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of phenylmorpholines, including derivatives like 3-fluorophenmetrazine (3-FPM), provide insights into their potential applications. These compounds, including 3-Phenylthiomorpholine, have been explored for their properties and differentiation from isomers, aiding in the development of new substances in scientific research (McLaughlin et al., 2017).
Chemical Reactions and Synthesis
- 3-Phenylthiomorpholine is used in complex chemical reactions like the three-component boro-Mannich reaction. This process involves coupling 1,2-aminoalcohol, a 1,2-dicarbonyl compound, and a boronic acid, with 3-Phenylthiomorpholine playing a crucial role in the reaction's diastereoselectivity (Berrée et al., 2006).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, 3-Phenylthiomorpholine derivatives are explored for various pharmacological applications. They serve as a foundation in the design of new drug candidates, contributing to the understanding of drug interactions and molecular targets (Matos et al., 2021).
Biochemical Pharmacology
- 3-Phenylthiomorpholine and its derivatives have also been studied in biochemical pharmacology. They are investigated for their interactions with enzymes and receptors, providing valuable information for the development of treatments and understanding of biochemical processes (Sakurada et al., 2003).
Safety and Hazards
特性
IUPAC Name |
3-phenylthiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBMCWSAEWAKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405549 | |
| Record name | 3-Phenylthiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylthiomorpholine | |
CAS RN |
141849-62-9 | |
| Record name | 3-Phenylthiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylthiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions a "new rearrangement" involving a 3-phenylthiomorpholine derivative. Can you elaborate on the nature of this rearrangement and its significance?
A1: The research article investigates an intramolecular rearrangement observed in an ene iminium system derived from a chiral 2-allyloxy-3-phenylthiomorpholine. [] This rearrangement likely involves the movement of the allylic double bond within the molecule, potentially leading to the formation of a new ring system or a change in the stereochemistry at specific carbon centers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)

![4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol](/img/structure/B133833.png)
![Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate](/img/structure/B133834.png)


![(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline](/img/structure/B133845.png)

![N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid](/img/structure/B133852.png)


![N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B133859.png)

